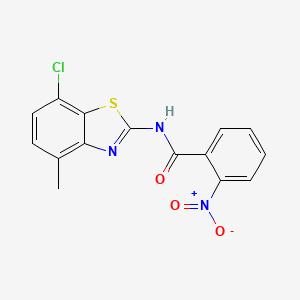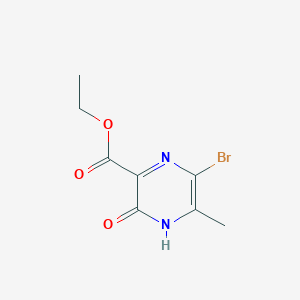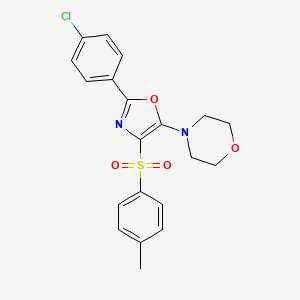
4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine” is a complex organic molecule that contains an oxazole ring and a morpholine ring, both of which are common structures in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its oxazole and morpholine rings. The presence of the chlorophenyl group could also influence its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the aromatic oxazole and phenyl rings could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
- The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized derivatives of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine were evaluated against bacterial (both Gram-positive and Gram-negative) and fungal species. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity .
- Mechanism: The thiazole nucleus in the compound likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .
- In vitro studies using the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7) revealed that compounds d6 and d7 displayed notable anticancer activity against breast cancer cells .
- Molecular docking studies further supported the binding affinity of these compounds within the active site of relevant proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT), suggesting their potential as lead compounds for rational drug design .
Antimicrobial Activity
Anticancer Properties
Antinociceptive Activity
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-14-2-8-17(9-3-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPUGNXUMNNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
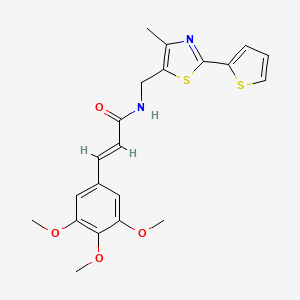


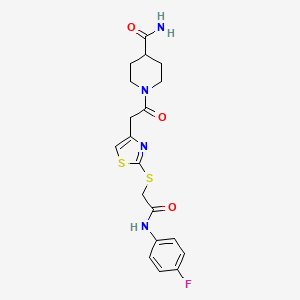
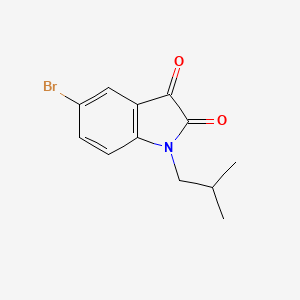


![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)
